molecular formula C14H17NO5 B1416756 Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate CAS No. 1020242-41-4

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate

Cat. No.: B1416756
CAS No.: 1020242-41-4
M. Wt: 279.29 g/mol
InChI Key: RHMUCUVCKYFYBT-UHFFFAOYSA-N
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Description

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a tetrahydroquinoline derivative featuring a 6,7-dimethoxy-substituted aromatic ring, a 2-oxo group, and a methyl ester moiety at the 4-position. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX historically playing a role in small-molecule refinement .

Properties

IUPAC Name

methyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-11-6-9-8(5-14(17)20-3)4-13(16)15-10(9)7-12(11)19-2/h6-8H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMUCUVCKYFYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

A prominent approach involves cyclization of amino acid derivatives to form the tetrahydroquinoline core. For example, cyclization of substituted amino acids such as 3-(4-substituted-phenylamino)-valeric acid derivatives under acidic conditions with phosphorus pentoxide and methanesulfonic acid has been reported to yield tetrahydroquinolin-4-one intermediates. Although this method was developed for related trifluoromethyl-substituted tetrahydroquinolines, it provides a basis for similar cyclizations in the dimethoxy series.

  • Reaction conditions: heating at 50–120°C (preferably 65–75°C) with organic sulfonic acids and phosphorus pentoxide.
  • Solvents: toluene, 1,4-dioxane, dimethylformamide, or 1,3-dimethylimidazolidinone.
  • Reaction time: 15 minutes to 7 hours, typically 2–4 hours.
  • This method yields racemic products requiring resolution for optically active compounds, but can be adapted for racemic synthesis of methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate.

Alkylation of Tetrahydroisoquinoline Derivatives

Another method involves alkylation of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate with a bromoacetate derivative to introduce the methyl acetate side chain at the 4-position.

  • Example: Reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with l-bromomethyl derivatives under controlled conditions.
  • The alkylation is typically carried out in dichloromethane or similar solvents at moderate temperatures (~80°C).
  • The resulting ester can be further purified and isolated.
  • This approach allows selective functionalization at the 4-position and is compatible with various substituents on the isoquinoline core.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Cyclization of amino acid Phosphorus pentoxide, methanesulfonic acid, 50–120°C Yields racemic tetrahydroquinolin-4-one
Alkylation of tetrahydroisoquinoline l-Bromomethyl acetate, dichloromethane, 80°C Introduces methyl acetate at 4-position
Reduction and cyclization DIBAL-H, BF3·OEt2, mild temperature Forms tetrahydroquinoline core from acyl intermediates
Esterification (if needed) Methanol, acid catalyst For methyl ester formation

Research Findings and Practical Considerations

  • Optical Activity: Cyclization reactions often produce racemic mixtures. Optical resolution or use of chiral auxiliaries is necessary for optically active products.
  • Catalyst Selection: Palladium catalysts have been found effective for stereoselective reductions in related systems, whereas common hydride reagents like sodium borohydride are ineffective.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide and 1,4-dioxane are preferred for alkylation and cyclization steps to improve yields and selectivity.
  • Reaction Monitoring: Typical reaction times range from 2 to 4 hours with temperature control critical for optimal yields.
  • Purification: Hydrochloride salt formation and recrystallization are common for isolating tetrahydroquinoline intermediates with high purity and enantiomeric excess when applicable.

Data Table: Physicochemical Properties of this compound

Property Value
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS Number 1160264-02-7
IUPAC Name Methyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetate
SMILES COC(=O)CC1C2=C(C=CC(OC)=C2OC)NC(=O)C1
Standard InChI InChI=1S/C14H17NO5/...
Standard InChIKey MGHAPYBRWPXHSP-UHFFFAOYSA-N

Chemical Reactions Analysis

Types of Reactions

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

1.1 Antioxidant Properties
Research has indicated that compounds related to methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate exhibit notable antioxidant activity. Studies on fused heterocyclic compounds, including tetrahydroquinolines, have shown that these compounds can scavenge free radicals effectively. The presence of ortho-substituents enhances their antioxidant capacity, making them potential candidates for developing antioxidant therapies .

1.2 Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its structural analogs have been evaluated for their efficacy against bacteria and fungi. For instance, derivatives of tetrahydroquinoline have been studied for their ability to inhibit the growth of antibiotic-resistant strains . This suggests a promising role for this compound in combating infections.

1.3 Anti-inflammatory Effects
this compound and its derivatives have shown potential as anti-inflammatory agents. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This positions them as candidates for further development in treating inflammatory diseases.

Synthetic Applications

2.1 Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations and modifications. For example, it can be utilized in the synthesis of isoquinoline derivatives through cyclization reactions . The ability to modify its structure enhances its utility in drug discovery and development.

2.2 Fluorescence Derivatization Reagent
this compound has been explored as a fluorescence derivatization reagent for high-performance liquid chromatography (HPLC). This application is particularly useful in detecting aldehydes with high sensitivity and selectivity . The optimization of reaction conditions has led to improved detection limits for various analytes.

Case Studies

Study Focus Findings
Fülöp et al. (2023)Synthesis of 6,7-dimethoxy derivativesDeveloped efficient methods for synthesizing tetrahydroisoquinoline derivatives with high yields and selectivity .
Research on AntioxidantsEvaluating antioxidant activityDemonstrated that tetrahydroquinoline compounds possess significant free radical scavenging activity .
Antimicrobial StudyEfficacy against resistant strainsShowed that derivatives exhibit antimicrobial properties against various pathogens .

Mechanism of Action

The mechanism of action of Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The compound is compared below with two analogs: (S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate () and 6-Methyl-1,2,3,4-tetrahydroquinoline (). Key distinctions include:

Compound Name CAS Molecular Formula Molecular Weight Core Structure Substituents Potential Applications
Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate Not provided C₁₄H₁₇NO₅ 279.29 Tetrahydroquinoline 6,7-dimethoxy, 2-oxo, acetate methyl ester Research intermediates, synthetic precursors
(S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate Not provided C₁₄H₁₉NO₄ 265.30 Tetrahydroiso quinoline 6,7-dimethoxy, acetate methyl ester Synthetic precursors (e.g., fine chemicals)
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 Tetrahydroquinoline 6-methyl Industrial solvents, chemical intermediates
Key Observations:

Substituents: The 6,7-dimethoxy and 2-oxo groups in the target compound enhance polarity compared to the simpler 6-methyl substituent in .

Molecular Weight and Complexity: The target compound’s higher molecular weight and oxygen-rich substituents suggest greater solubility in polar solvents compared to 6-Methyl-1,2,3,4-tetrahydroquinoline.

Reactivity and Stability Considerations

  • Hydrolytic Sensitivity: The ester group in the target compound may render it prone to hydrolysis under acidic or basic conditions, unlike the stable methyl group in 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • Oxo Group Reactivity : The 2-oxo moiety could participate in hydrogen bonding or serve as a site for further chemical modifications (e.g., reduction to a hydroxyl group).

Biological Activity

Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1020242-41-4
  • Molecular Formula : C13H15N O5
  • Molecular Weight : 251.26 g/mol

The presence of methoxy groups at positions 6 and 7 enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.
  • Receptor Binding : It may bind to various receptors in the body, influencing signaling pathways that regulate physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound can halt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in animal models treated with the compound.

Case Studies

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including Methyl (6,7-dimethoxy-2-oxo)acetate. Results indicated significant activity against drug-resistant strains of bacteria .
  • Anticancer Research : A recent investigation assessed the effect of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate and its analogs?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization. For example, derivatives of tetrahydroquinoline acetates can be synthesized via refluxing intermediates (e.g., 8-hydroxyquinoline, glyoxal derivatives) in acetonitrile, followed by cyclization in acetic acid . Purification often employs silica gel chromatography (e.g., 0–20% MMA-80 in EtOAc) or recrystallization from DMF/water mixtures . Catalysts like ZnCl₂ may enhance reaction efficiency in DMF .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify key signals:

  • 6,7-dimethoxy groups : Singlets at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C) .
  • 2-oxo-tetrahydroquinoline : Carbonyl resonance at δ ~170–175 ppm (¹³C) .
  • Ester moiety : Methyl ester protons as a singlet at δ ~3.6–3.7 ppm (¹H) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms ester C=O (~1740 cm⁻¹) and amide bands (if applicable) .

Q. What solvents are optimal for solubility and formulation studies?

  • Methodological Answer : The ester group enhances solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). For biological assays, consider dimethylacetamide (DMA) with aqueous buffers, noting potential hydrolysis in basic conditions . Solubility can be screened using the "shake-flask" method with HPLC-UV quantification .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy position) impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 6,7-dimethoxy with halogen or alkyl groups). Test in vitro using receptor-binding assays (e.g., opioid receptor antagonism ) or analgesic models (tail-flick test). Compare EC₅₀ values and molecular docking simulations to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported pharmacological data for this compound class?

  • Methodological Answer :

Replicate studies : Ensure identical assay conditions (e.g., cell lines, receptor subtypes).

Analytical validation : Use X-ray crystallography (SHELX software ) to confirm structural consistency between batches.

Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) across studies to identify confounding factors .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Virtual screening : Dock analogs into target receptors (e.g., opioid receptors) using AutoDock Vina. Prioritize compounds with high binding affinity and favorable ADMET profiles .
  • QSAR modeling : Train models on datasets with substituent descriptors (Hammett σ, molar refractivity) to predict activity .

Q. What experimental approaches assess stability under storage and physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), light, and varied pH (1–13). Monitor decomposition via LC-MS .
  • Long-term stability : Store at –20°C under nitrogen; analyze purity monthly by HPLC .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate
Reactant of Route 2
Methyl (6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetate

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